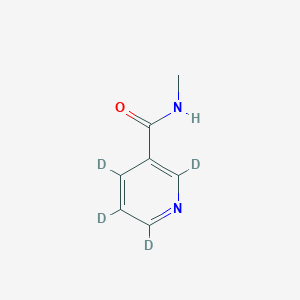

N-Methylnicotinamide-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H8N2O |

|---|---|

Molecular Weight |

140.18 g/mol |

IUPAC Name |

2,4,5,6-tetradeuterio-N-methylpyridine-3-carboxamide |

InChI |

InChI=1S/C7H8N2O/c1-8-7(10)6-3-2-4-9-5-6/h2-5H,1H3,(H,8,10)/i2D,3D,4D,5D |

InChI Key |

ZYVXHFWBYUDDBM-QFFDRWTDSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(N=C1[2H])[2H])C(=O)NC)[2H] |

Canonical SMILES |

CNC(=O)C1=CN=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

N-Methylnicotinamide-d4: A Technical Guide for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the applications and methodologies related to N-Methylnicotinamide-d4.

This compound (MNA-d4) is the deuterated form of N-Methylnicotinamide (MNA), a primary metabolite of nicotinamide (B372718) (a form of vitamin B3). Its structural similarity and mass difference make it an ideal internal standard for quantitative bioanalytical studies. This guide provides a comprehensive overview of MNA-d4, its role in research, and detailed methodologies for its use.

Core Properties of this compound

Summarized below are the key chemical and physical properties of this compound.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 3-(Methylcarbamoyl)pyridine-d4, N-Methyl-3-pyridinecarboxamide-d4 |

| CAS Number | 2708278-64-0[1] |

| Molecular Formula | C₇H₄D₄N₂O[2] |

| Molecular Weight | 140.18 g/mol [2] |

| Appearance | White to Off-White Solid[2] |

| Solubility | Soluble in Chloroform, Dichloromethane, DMSO[2] |

| Storage | 2-8°C, protected from air and light[2] |

Role in Research: The Internal Standard of Choice

In quantitative analysis, particularly in chromatography and mass spectrometry, an internal standard is a compound added in a constant amount to samples, the calibration curve, and quality control samples. This compound serves as an excellent internal standard for the quantification of endogenous N-Methylnicotinamide for several key reasons:

-

Physicochemical Similarity: Being a deuterated analog, MNA-d4 exhibits nearly identical chemical and physical properties to the endogenous MNA. This ensures similar behavior during sample preparation, chromatographic separation, and ionization in the mass spectrometer.

-

Mass Difference: The four deuterium (B1214612) atoms provide a distinct mass shift of +4 Da compared to the non-labeled MNA. This allows for the separate detection of the analyte and the internal standard by the mass spectrometer without isotopic overlap.

-

Co-elution: In liquid chromatography, MNA-d4 co-elutes with MNA, meaning they exit the chromatography column at the same time. This is crucial for compensating for matrix effects, where other components in a complex sample (like plasma or urine) can enhance or suppress the ionization of the analyte.

By measuring the ratio of the analyte's signal to the internal standard's signal, researchers can correct for variations in sample preparation and instrument response, leading to more accurate and precise quantification.

Nicotinamide Metabolism and the Formation of N-Methylnicotinamide

N-Methylnicotinamide is a key metabolite in the nicotinamide salvage pathway, a crucial process for maintaining the cellular pool of nicotinamide adenine (B156593) dinucleotide (NAD+). The following diagram illustrates the metabolic conversion of nicotinamide to N-Methylnicotinamide and its subsequent metabolites.

References

An In-depth Technical Guide to the Synthesis and Characterization of N-Methylnicotinamide-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological significance of N-Methylnicotinamide-d4 (MNA-d4), a deuterated isotopologue of the endogenous metabolite N-Methylnicotinamide (MNA). MNA is a key player in NAD+ metabolism and exhibits various physiological activities, including antithrombotic and anti-inflammatory effects. The incorporation of deuterium (B1214612) in MNA-d4 makes it an invaluable tool for metabolic studies, pharmacokinetic research, and as an internal standard in mass spectrometry-based quantification.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the deuteration of the nicotinamide (B372718) core, followed by the methylation of the pyridine (B92270) nitrogen. The most common isotopologue is 2,4,5,6-tetradeuterio-N-methylnicotinamide.

Synthesis of Nicotinamide-d4 (Precursor)

The synthesis of the deuterated precursor, Nicotinamide-d4, is the crucial initial step. This is typically achieved through a hydrogen-deuterium exchange reaction on the pyridine ring of nicotinamide.

Experimental Protocol:

A plausible method for the deuteration of nicotinamide involves the following steps:

-

Reaction Setup: Nicotinamide is dissolved in a deuterium-rich solvent, typically deuterium oxide (D₂O), in the presence of a catalyst. A common catalyst for such exchange reactions is a noble metal catalyst like palladium on carbon (Pd/C) or a strong acid or base.

-

Deuterium Exchange: The reaction mixture is heated under pressure in a sealed vessel. The elevated temperature and pressure facilitate the exchange of the aromatic protons at positions 2, 4, 5, and 6 of the pyridine ring with deuterium from the solvent.

-

Monitoring the Reaction: The progress of the deuteration can be monitored by ¹H NMR spectroscopy, observing the disappearance of the signals corresponding to the aromatic protons.

-

Work-up and Purification: Upon completion, the catalyst is filtered off, and the D₂O is removed under reduced pressure. The resulting solid, Nicotinamide-d4, is then purified by recrystallization.

Synthesis of this compound

The final step is the N-methylation of the synthesized Nicotinamide-d4.

Experimental Protocol:

-

Reaction Setup: Nicotinamide-d4 is dissolved in a suitable aprotic solvent, such as dimethylformamide (DMF) or acetonitrile.

-

Methylation: A methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), is added to the solution. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the acid formed during the reaction.

-

Reaction Conditions: The reaction is stirred at room temperature or slightly elevated temperatures until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or LC-MS.

-

Work-up and Purification: The reaction mixture is quenched, and the product is extracted into an organic solvent. The crude product is then purified using column chromatography on silica (B1680970) gel to yield pure this compound.

Synthetic Workflow Diagram:

Characterization of this compound

The synthesized this compound must be thoroughly characterized to confirm its identity, purity, and the extent of deuteration. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure and isotopic labeling of this compound.

-

¹H NMR: The ¹H NMR spectrum of this compound will show a significant reduction or complete absence of signals in the aromatic region (typically 7.5-9.0 ppm) compared to its non-deuterated counterpart. The presence of a singlet corresponding to the N-methyl protons (around 4.4 ppm) will be the most prominent feature.

-

²H NMR (Deuterium NMR): A ²H NMR spectrum can be acquired to directly observe the deuterium atoms on the pyridine ring, confirming their positions.

-

¹³C NMR: The ¹³C NMR spectrum will show signals for all carbon atoms in the molecule. The signals for the deuterated carbons will appear as multiplets due to C-D coupling, providing further evidence of successful deuteration.

Experimental Protocol for NMR Analysis:

-

Sample Preparation: A few milligrams of the purified this compound are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

-

Data Acquisition: The NMR spectra (¹H, ²H, and ¹³C) are acquired on a high-field NMR spectrometer.

-

Data Analysis: The chemical shifts, coupling constants, and signal integrations are analyzed to confirm the structure and isotopic purity.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to confirm the number of deuterium atoms incorporated.

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule, including the number of deuterium atoms. For 2,4,5,6-tetradeuterio-N-methylnicotinamide (C₇H₄D₄N₂O), the expected molecular weight will be approximately 4 mass units higher than that of the non-deuterated MNA.

Experimental Protocol for MS Analysis:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).

-

Ionization: Electrospray ionization (ESI) is a common ionization technique for this type of molecule.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured using a high-resolution mass analyzer (e.g., Orbitrap, TOF).

-

Data Analysis: The measured mass is compared to the theoretical mass of this compound to confirm its identity and the extent of deuteration.

| Analytical Technique | Parameter | Expected Value for N-Methylnicotinamide | Expected Value for this compound |

| Molecular Formula | - | C₇H₈N₂O | C₇H₄D₄N₂O |

| Molecular Weight | (Monoisotopic) | 136.06 g/mol | 140.09 g/mol |

| ¹H NMR | Aromatic Protons | Signals at ~7.5-9.0 ppm | Absence or significant reduction of signals |

| N-Methyl Protons | Singlet at ~4.4 ppm | Singlet at ~4.4 ppm | |

| Mass Spectrometry | [M+H]⁺ (m/z) | ~137.07 | ~141.10 |

Biological Significance and Signaling Pathways

N-Methylnicotinamide is an endogenous metabolite formed from nicotinamide by the enzyme Nicotinamide N-methyltransferase (NNMT).[1] MNA plays a significant role in cellular metabolism and signaling.

The NNMT-MNA pathway is implicated in various physiological and pathological processes. NNMT catalyzes the methylation of nicotinamide to MNA, a reaction that consumes the universal methyl donor S-adenosylmethionine (SAM). This pathway is not only a part of NAD+ salvage but also influences epigenetic regulation and cellular energy homeostasis.

Recent studies have highlighted the role of the NNMT-MNA pathway in inflammation. Overexpression of NNMT can lead to the activation of the STAT3 signaling pathway. Activated STAT3 upregulates the expression of pro-inflammatory mediators such as Interleukin-1β (IL-1β) and Cyclooxygenase-2 (COX-2), leading to increased production of Prostaglandin E2 (PGE2).

Signaling Pathway Diagram:

References

An In-depth Technical Guide to N-Methylnicotinamide (MNM) Metabolism and Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylnicotinamide (MNM), a methylated derivative of nicotinamide (B372718) (a form of vitamin B3), is a key metabolite in the nicotinamide adenine (B156593) dinucleotide (NAD+) salvage pathway.[1][2] Historically viewed primarily as a detoxification and excretion product of excess nicotinamide, recent research has unveiled its multifaceted roles in cellular signaling, energy metabolism, and various pathophysiological processes. This technical guide provides a comprehensive overview of the core aspects of MNM metabolism, including its synthesis, degradation, and the intricate pathways it influences. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the key metabolic and signaling pathways.

Core Metabolism of N-Methylnicotinamide

The metabolism of MNM is a tightly regulated process primarily involving two key enzymes: Nicotinamide N-methyltransferase (NNMT) for its synthesis and aldehyde oxidase (AO) for its degradation.

Synthesis of N-Methylnicotinamide

MNM is synthesized from nicotinamide through a methylation reaction catalyzed by the cytosolic enzyme Nicotinamide N-methyltransferase (NNMT).[1][2][3][4] This reaction utilizes S-adenosylmethionine (SAM) as the methyl donor, yielding MNM and S-adenosylhomocysteine (SAH).[3][4]

Reaction: Nicotinamide + SAM → N-Methylnicotinamide + SAH

The activity of NNMT is a critical control point in nicotinamide metabolism, influencing the intracellular pools of nicotinamide, SAM, and consequently, NAD+.[5] Elevated NNMT expression has been observed in various metabolic diseases and cancers.[3][4]

Degradation of N-Methylnicotinamide

The primary route of MNM catabolism is its oxidation by aldehyde oxidase (AO), a cytosolic enzyme with broad substrate specificity.[6][7] This enzymatic reaction converts MNM into two main metabolites:

-

N1-methyl-2-pyridone-5-carboxamide (2PY)

-

N1-methyl-4-pyridone-3-carboxamide (4PY)

These metabolites are subsequently excreted in the urine.[6][7] The ratio of these metabolites can vary between species.

Quantitative Data on MNM Metabolism

A thorough understanding of the quantitative aspects of MNM metabolism is crucial for kinetic modeling and drug development. The following tables summarize key quantitative data from the literature.

Table 1: Kinetic Parameters of Enzymes in MNM Metabolism

| Enzyme | Substrate | Km | Vmax/kcat | Organism | Reference |

| Nicotinamide N-Methyltransferase (NNMT) | Nicotinamide | 0.50 mM | - | Rat (Walker 256 tumor) | [8] |

| S-Adenosylmethionine | 7.0 µM | - | Rat (Walker 256 tumor) | [8] | |

| Nicotinamide | 20 ± 3 µM | 4.1 ± 0.2 min⁻¹ (kcat) | Human | [9] | |

| S-Adenosylmethionine | 24 ± 6.8 µM | 4.1 ± 0.2 min⁻¹ (kcat) | Human | [9] | |

| Aldehyde Oxidase (AO) | N-Methylnicotinamide | - | - | Rat | [10] |

Note: Vmax values are often context-dependent and not always reported directly. kcat values provide a more standardized measure of catalytic turnover.

Table 2: Physiological Concentrations of MNM and its Metabolites

| Analyte | Matrix | Concentration/Excretion Rate | Organism | Reference |

| N-Methylnicotinamide (MNM) | Human Plasma | 6.2 - 116.7 ng/mL (mean: 18 ng/mL) | Human | [11] |

| Human Plasma | 4 - 120 ng/mL | Human | [10] | |

| Human Serum | 2.5 - 80.0 ng/mL (linear range) | Human | [12] | |

| Human Urine | 2000 - 15,000 ng/mL | Human | [10] | |

| Rat Plasma | - | Rat | [8][13] | |

| Rat Serum | Lower in tumor-bearing rats | Rat | [14] | |

| Rat Liver | Lower in tumor-bearing rats | Rat | [14] | |

| Rat Kidney | - | Rat | [14] | |

| N1-methyl-2-pyridone-5-carboxamide (2PY) | Human Urine | ~9 times higher than 4PY excretion | Human | [9] |

| N1-methyl-4-pyridone-3-carboxamide (4PY) | Human Urine | 7.12 ± 3.25 µmol/day | Human | [9] |

| Total MNM + 2PY Excretion | Human Urine (Kidney Transplant Recipients) | 198.3 (155.9–269.4) µmol/day | Human | [15] |

Table 3: Pharmacokinetic Parameters of MNM in Rats

| Parameter | Value | Route of Administration | Reference |

| Tmax | 1.92 h (MNANO₃); 0.22 h (MNANO₂); 0.63 h (MNACl) | Intragastric | [13] |

| Cmax | 21.74 µM (MNANO₃); 56.65 µM (MNANO₂); 16.13 µM (MNACl) | Intragastric | [13] |

| Bioavailability | 22.4% (MNANO₃); 9.2% (MNANO₂); 9.1% (MNACl) | Intragastric | [13] |

| Volume of distribution (Vss) | 1.96 L/kg (MNANO₃); 1.05 L/kg (MNANO₂); 0.76 L/kg (MNACl) | Intragastric | [13] |

Signaling Pathways and Logical Relationships

The metabolic pathway of MNM is interconnected with central cellular processes, most notably the NAD+ salvage pathway and the methionine cycle.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Association of nicotinamide-N-methyltransferase mRNA expression in human adipose tissue and the plasma concentration of its product, 1-methylnicotinamide, with insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Association of nicotinamide-N-methyltransferase mRNA expression in human adipose tissue and the plasma concentration of its product, 1-methylnicotinamide, with insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nicotinamide N-methyltransferase and liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The concentration and biosynthesis of nicotinamide nucleotides in the livers of rats treated with carcinogens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Is N1-Methylnicotinamide a Good Organic Cation Transporter 2 (OCT2) Biomarker? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. LC-MS/MS assay for N1-methylnicotinamide in humans, an endogenous probe for renal transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Determination of endogenous concentrations of N1-methylnicotinamide in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Simultaneous determination of nicotinamide and N1 -methylnicotinamide in human serum by LC-MS/MS to associate their serum concentrations with obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetic Profile of 1-Methylnicotinamide Nitrate in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. mdpi.com [mdpi.com]

The Biological Significance of Deuterated N-Methylnicotinamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylnicotinamide (MNA), a primary metabolite of nicotinamide (B372718) (NAM), is emerging as a significant modulator of cellular metabolism and signaling. Its production, catalyzed by nicotinamide N-methyltransferase (NNMT), represents a critical juncture in the NAD+ salvage pathway and one-carbon metabolism. Deuteration of the N-methyl group of MNA presents a strategic approach to modulate its pharmacokinetic profile, thereby potentially enhancing its therapeutic efficacy. This technical guide explores the biological significance of deuterated N-Methylnicotinamide, detailing its metabolic fate, impact on signaling pathways, and the anticipated benefits of isotopic substitution. This document provides a comprehensive overview for researchers and drug development professionals interested in the therapeutic potential of deuterated MNA.

Introduction

N-Methylnicotinamide (MNA) is an endogenous metabolite formed through the N-methylation of nicotinamide, a form of vitamin B3.[1][2] This reaction is catalyzed by the enzyme nicotinamide N-methyltransferase (NNMT), which utilizes S-adenosylmethionine (SAM) as a methyl donor.[3][4][5] The formation of MNA is a key regulatory point in cellular metabolism, influencing both the availability of nicotinamide for NAD+ synthesis and the cellular methylation potential.[6][7]

Deuterium (B1214612), a stable isotope of hydrogen, has been increasingly utilized in drug development to improve the pharmacokinetic properties of molecules.[8] The replacement of hydrogen with deuterium at a metabolic soft spot can lead to a significant kinetic isotope effect, slowing down the rate of metabolic reactions.[5][9][10][11] This guide will delve into the biological implications of deuterating the N-methyl group of MNA, a strategy poised to enhance its stability and bioavailability.

The Role of N-Methylnicotinamide in Cellular Metabolism

The synthesis of MNA by NNMT is intrinsically linked to the NAD+ salvage pathway. By methylating nicotinamide, NNMT diverts it from being converted back to NAD+, a critical coenzyme for numerous cellular processes, including redox reactions and the activity of sirtuins and PARPs.[12][13][14][15][16] Overexpression of NNMT has been associated with reduced cellular NAD+ levels.[3][4]

The NNMT-mediated reaction also consumes S-adenosylmethionine (SAM), the universal methyl donor, producing S-adenosylhomocysteine (SAH).[3][4][5] The ratio of SAM to SAH is a critical determinant of the cell's methylation capacity, impacting epigenetic regulation and other methylation-dependent processes.[6]

Signaling Pathways Modulated by N-Methylnicotinamide and NNMT

The NNMT/MNA axis has been implicated in a variety of signaling pathways that are crucial in both health and disease.

STAT3 Signaling Pathway

Overexpression of NNMT and the subsequent decrease in NAD+ levels can lead to the activation of the STAT3 signaling pathway.[3][4] Activated STAT3 promotes the expression of pro-inflammatory cytokines such as IL-1β and enzymes like COX-2, leading to an increase in prostaglandin (B15479496) E2 (PGE2) production.[3][4] This cascade has been linked to cancer-associated inflammation and tumor progression.[3][4][17][18][19][20][21]

dot

Caption: NNMT-STAT3 Signaling Pathway.

Sirtuin Signaling

Sirtuins are a class of NAD+-dependent deacetylases that play a crucial role in regulating metabolism, DNA repair, and longevity.[13][14][22] By reducing the cellular NAD+ pool, increased NNMT activity can indirectly inhibit sirtuin activity, particularly SIRT1.[12][13] This can have widespread consequences on cellular function and has been implicated in age-related diseases.

dot

Caption: NNMT and Sirtuin Signaling Interaction.

The Impact of Deuteration on N-Methylnicotinamide Pharmacokinetics

The N-demethylation of drugs is a common metabolic pathway mediated by cytochrome P450 enzymes.[23] The cleavage of the C-H bond on the methyl group is often the rate-limiting step in this process.[9][23] Replacing the hydrogen atoms of the N-methyl group in MNA with deuterium (to form, for example, N-trideuteromethylnicotinamide or MNA-d3) is expected to significantly slow down its metabolism due to the kinetic isotope effect.[5][9][10][11]

Studies on other N-methylated compounds have demonstrated that deuteration leads to:

-

Reduced Intrinsic Clearance: The in vitro intrinsic clearance (CLint) of deuterated analogues is significantly lower than their non-deuterated counterparts.[5][9][10][11][23]

-

Increased Plasma Exposure: In vivo studies have shown that deuteration results in a higher maximum plasma concentration (Cmax) and a greater area under the plasma concentration-time curve (AUC).[5][9][10][11][23]

-

Reduced Metabolite Formation: The formation of the N-demethylated metabolite is substantially decreased.[5][9][10][11][23]

Data Presentation: Pharmacokinetic Parameters

The following tables summarize quantitative data from studies on N-methylated compounds and their deuterated analogs, providing a basis for the expected pharmacokinetic profile of deuterated MNA.

Table 1: In Vitro Intrinsic Clearance of a Deuterated N-methyl Compound (Enzalutamide) vs. Non-deuterated. [5][9][10][11][23]

| Compound | Matrix | Intrinsic Clearance (CLint) Reduction (%) | Kinetic Isotope Effect (KH/KD) |

| d3-Enzalutamide | Rat Liver Microsomes | 49.7 | ~2 |

| d3-Enzalutamide | Human Liver Microsomes | 72.9 | ~2 |

Table 2: In Vivo Pharmacokinetic Parameters of a Deuterated N-methyl Compound (Enzalutamide) vs. Non-deuterated in Rats (10 mg/kg oral administration). [5][9][10][11][23]

| Parameter | Enzalutamide (B1683756) | d3-Enzalutamide | % Change |

| Cmax | Lower | 35% Higher | +35% |

| AUC0–t | Lower | 102% Higher | +102% |

| N-demethyl metabolite exposure | Higher | 8-fold Lower | -87.5% |

Table 3: Pharmacokinetic Profile of N-Methylnicotinamide (MNA) in Rats. [24]

| Compound | Bioavailability (%) | tmax (h) | Cmax (µM) |

| MNANO3 | 22.4 | 1.92 | 21.74 |

| MNANO2 | 9.2 | 0.22 | 56.65 |

| MNACl | 9.1 | 0.63 | 16.13 |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of deuterated N-Methylnicotinamide.

NAD+ Quantification Assay

Principle: This protocol describes an enzymatic cycling assay for the quantification of NAD+ in cell lysates.

Materials:

-

96-well microplate

-

Microplate reader

-

NAD+/NADH Assay Kit

-

NAD+ Standard

-

Extraction Buffers (Acidic for NAD+, Basic for NADH)

-

Cultured cells

Procedure:

-

Cell Culture and Treatment: Culture cells to the desired density and treat with the test compound (e.g., deuterated MNA) for the specified duration.

-

Sample Preparation and NAD+ Extraction:

-

NAD+ Quantification:

-

Prepare a standard curve using the NAD+ standard.

-

Add extracted samples and standards to the wells of the 96-well plate.

-

Prepare and add the NAD Cycling Master Mix.

-

Incubate at room temperature, protected from light.

-

Measure absorbance or fluorescence at the specified wavelength.[12]

-

-

Data Analysis: Calculate the NAD+ concentration in the samples using the standard curve.[12]

dot

Caption: NAD+ Quantification Workflow.

NNMT Activity Assay

Principle: This fluorometric assay measures NNMT activity by detecting the production of SAH, which is enzymatically converted to homocysteine. The free thiol group of homocysteine reacts with a fluorescent probe.[8][10][25][26]

Materials:

-

Recombinant human NNMT enzyme

-

S-adenosylmethionine (SAM)

-

Nicotinamide (NAM)

-

SAH hydrolase

-

Thiol-reactive fluorescent probe

-

Assay Buffer

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Inhibitor Preparation: Prepare serial dilutions of the test inhibitor (e.g., deuterated MNA).

-

Reaction Setup:

-

Add inhibitor dilutions to the wells.

-

Prepare and add a master mix containing assay buffer, NNMT enzyme, and SAH hydrolase.

-

Incubate to allow inhibitor binding.[10]

-

-

Enzymatic Reaction:

-

Prepare a substrate solution containing SAM and NAM.

-

Initiate the reaction by adding the substrate solution.

-

Incubate at 37°C.

-

Stop the reaction.[10]

-

-

Detection:

-

Add the thiol-reactive fluorescent probe.

-

Incubate at room temperature, protected from light.

-

Read fluorescence intensity.[10]

-

dot

Caption: NNMT Activity Assay Workflow.

SIRT1 Activity Assay

Principle: This is a two-step enzymatic assay where SIRT1 deacetylates a substrate containing an acetylated lysine. A developing solution then cleaves the deacetylated substrate, releasing a fluorescent group.[6][9][14][22][27]

Materials:

-

SIRT1 Deacetylase Activity Assay Kit

-

Purified SIRT1 enzyme or cell lysate

-

96-well plate

-

Fluorescence plate reader

Procedure:

-

Reaction Setup:

-

Add assay buffer, NAD+, and the SIRT1 enzyme/lysate to the wells.

-

Include wells for blanks and controls (with inhibitor/activator).

-

-

Deacetylation Reaction:

-

Add the SIRT1 substrate solution to all wells.

-

Incubate at 37°C.[14]

-

-

Development:

-

Add the developing solution to each well.

-

Incubate at 37°C.[14]

-

-

Fluorescence Reading: Measure fluorescence at the appropriate excitation and emission wavelengths.[14]

-

Data Analysis: Calculate SIRT1 activity based on the net fluorescence signal after subtracting the blank.[14]

Prostaglandin E2 (PGE2) Measurement

Principle: A competitive enzyme immunoassay (EIA) for the quantitative determination of PGE2 in biological samples.[4][7][28][29]

Materials:

-

PGE2 EIA Kit

-

Samples (cell culture supernatants, plasma, etc.)

-

Microplate reader

Procedure:

-

Sample and Standard Preparation: Prepare a standard curve and dilute samples as required.

-

Competitive Binding:

-

Add standards and samples to the antibody-coated plate.

-

Add PGE2-alkaline phosphatase conjugate.

-

Add monoclonal anti-PGE2 antibody.

-

Incubate to allow competitive binding.

-

-

Washing: Wash the plate to remove unbound reagents.

-

Substrate Reaction:

-

Add the pNPP substrate.

-

Incubate to allow color development.

-

-

Stopping and Reading:

-

Add the stop solution.

-

Read absorbance at 405 nm.

-

-

Data Analysis: Calculate PGE2 concentration from the standard curve. The concentration is inversely proportional to the absorbance.[4]

Conclusion and Future Directions

Deuteration of N-Methylnicotinamide represents a promising strategy to enhance its therapeutic potential by improving its pharmacokinetic profile. By slowing its metabolic degradation, deuterated MNA is expected to have a longer half-life and increased systemic exposure, potentially leading to more potent and sustained biological effects. Given the involvement of the NNMT/MNA axis in critical signaling pathways related to inflammation, metabolism, and cancer, deuterated MNA warrants further investigation as a novel therapeutic agent. Future research should focus on in vivo studies to confirm the predicted pharmacokinetic advantages and to explore the efficacy of deuterated MNA in relevant disease models. Clinical trials investigating the safety and efficacy of deuterated MNA will be the ultimate step in translating this promising concept into a therapeutic reality.

References

- 1. NAD+ measurements [bio-protocol.org]

- 2. Preparation of deuterated methyl and dimethyl substituted nicotinoylating agents for derivatization of the N-terminal of protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content | Springer Nature Experiments [experiments.springernature.com]

- 4. benchchem.com [benchchem.com]

- 5. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. arborassays.com [arborassays.com]

- 8. bellbrooklabs.com [bellbrooklabs.com]

- 9. abcam.com [abcam.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Mechanisms of the NAD+ salvage pathway in enhancing skeletal muscle function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 18. STAT3 pathway: Significance and symbolism [wisdomlib.org]

- 19. mdpi.com [mdpi.com]

- 20. Gene Set - stat3 signaling pathway [maayanlab.cloud]

- 21. researchgate.net [researchgate.net]

- 22. SIRT1 Assay Kit Sigma [sigmaaldrich.com]

- 23. dovepress.com [dovepress.com]

- 24. Pharmacokinetic Profile of 1-Methylnicotinamide Nitrate in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. tribioscience.com [tribioscience.com]

- 26. bpsbioscience.com [bpsbioscience.com]

- 27. SIRT1 Activity Assay [bio-protocol.org]

- 28. Accurate quantification of PGE2 in the polyposis in rat colon (Pirc) model by surrogate analyte-based UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 29. revvity.com [revvity.com]

N-Methylnicotinamide-d4 certificate of analysis explained

An In-depth Technical Guide to the Certificate of Analysis for N-Methylnicotinamide-d4

For researchers, scientists, and drug development professionals, understanding the Certificate of Analysis (CoA) for a deuterated internal standard like this compound is critical for ensuring the accuracy and reliability of experimental results. This guide provides a detailed explanation of the key components of a typical CoA for this compound, including data presentation, experimental protocols, and relevant biological pathways.

This compound is the deuterium-labeled version of N-Methylnicotinamide (MNA), an endogenous metabolite formed from nicotinamide.[1] Due to its isotopic labeling, it serves as an ideal internal standard for quantitative analyses using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[1]

Data Presentation

A Certificate of Analysis for this compound provides critical quality control data. The following tables summarize the typical quantitative information found on a CoA.

Table 1: Physical and Chemical Properties

| Property | Specification |

| Chemical Name | N-Methylnicotinamide-2,4,5,6-d4 |

| Molecular Formula | C₇H₄D₄N₂O[2] |

| Molecular Weight | 140.18 g/mol [2] |

| Appearance | White to off-white solid[2] |

| CAS Number | 2708278-64-0[2] |

Table 2: Analytical Data

| Analysis | Method | Result |

| Purity | HPLC | 98.23%[2] |

| Isotopic Enrichment | Mass Spectrometry | 99.3%[2] |

| Structure Confirmation | ¹H NMR Spectroscopy | Consistent with structure[2] |

Experimental Protocols

The analytical data presented in the CoA are derived from specific, validated experimental methods. Below are detailed descriptions of the typical protocols used.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Objective: To determine the chemical purity of the this compound compound by separating it from any non-deuterated or other impurities.

Methodology:

-

Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent, such as a mixture of acetonitrile (B52724) and water.

-

Instrumentation: A high-performance liquid chromatography system equipped with a suitable column (e.g., a C18 reversed-phase column) and a UV detector is used.

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of two solvents, typically water with a small amount of acid (like formic acid) and an organic solvent like acetonitrile.

-

Flow Rate: A constant flow rate is maintained (e.g., 1.0 mL/min).

-

Column Temperature: The column is kept at a constant temperature to ensure reproducible results.

-

Detection: The UV detector is set to a wavelength where N-Methylnicotinamide absorbs strongly.

-

-

Data Analysis: The area of the peak corresponding to this compound is compared to the total area of all peaks in the chromatogram. The purity is expressed as a percentage of the main peak area relative to the total peak area.

Mass Spectrometry (MS) for Isotopic Enrichment

Objective: To determine the percentage of the deuterated compound relative to the non-deuterated and partially deuterated species.

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a liquid chromatography system (LC-MS).

-

Ionization: An ionization technique, such as electrospray ionization (ESI), is used to generate charged molecules.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Data Analysis: The relative intensities of the ion peaks corresponding to this compound (with four deuterium (B1214612) atoms) and any residual N-Methylnicotinamide (with no deuterium) are measured. The isotopic enrichment is calculated as the percentage of the deuterated form.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure of this compound.

Methodology:

-

Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., deuterium oxide, D₂O).

-

Instrumentation: A high-field NMR spectrometer is used to acquire the proton (¹H) NMR spectrum.

-

Data Acquisition: The ¹H NMR spectrum is recorded, showing signals (peaks) for the hydrogen atoms in the molecule.

-

Data Analysis: The chemical shifts, splitting patterns, and integration of the peaks in the ¹H NMR spectrum are analyzed. For this compound, the absence of signals from the deuterated positions on the pyridine (B92270) ring and the presence of the expected signals for the remaining protons confirm the structure. The spectrum is compared to a reference spectrum of N-Methylnicotinamide to verify the correct structure.[2]

Mandatory Visualizations

Certificate of Analysis Workflow

The following diagram illustrates the general workflow involved in generating a Certificate of Analysis for a chemical standard.

Caption: General workflow for generating a Certificate of Analysis.

N-Methylnicotinamide Signaling Pathway

N-Methylnicotinamide is a product of the enzyme Nicotinamide N-methyltransferase (NNMT). The NNMT pathway plays a role in cellular metabolism and has been implicated in various signaling cascades.[3][4]

Caption: Simplified NNMT-MNA signaling pathway.

References

A Technical Guide to N-Methylnicotinamide-d4 for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of N-Methylnicotinamide-d4 (MNA-d4), a critical tool for researchers in metabolic disease, oncology, and pharmacology. This document outlines suppliers, purchasing options, detailed experimental protocols for its use as an internal standard, and the biochemical pathways in which it participates.

Introduction

This compound is the deuterated form of N-Methylnicotinamide (MNA), an endogenous metabolite of nicotinamide (B372718) (Vitamin B3). The incorporation of deuterium (B1214612) atoms provides a stable isotopic label, making MNA-d4 an ideal internal standard for mass spectrometry-based quantification of its unlabeled counterpart in biological samples. Its primary application lies in pharmacokinetic studies and as a tracer in metabolic research to accurately distinguish between endogenous and exogenously administered compounds.[1] MNA itself is the product of the enzyme Nicotinamide N-methyltransferase (NNMT), which plays a significant role in cellular metabolism and has been identified as a therapeutic target in various diseases.[1][2][3]

This compound: Suppliers and Purchasing Options

For researchers looking to procure this compound, several reputable suppliers of reference standards and research chemicals offer this compound. Availability and pricing can vary, so it is advisable to contact suppliers directly for the most current information.

| Supplier | Example Product/Catalog Number | Purity | Available Sizes |

| MedChemExpress | HY-124124S | Not specified | 1mg, 5mg, 10mg |

| LGC Standards | TRC-M321172 | Not specified | 10mg, 25mg, 100mg |

| Toronto Research Chemicals (TRC) | M321172 | Not specified | 10mg, 25mg, 100mg |

| Biomall (distributor for TRC) | M321172-10mg | Not specified | 10mg |

| Coompo Research Chemicals | C245894 | 98% | 10mg, 25mg, 100mg |

| Santa Cruz Biotechnology | sc-212727 | Not specified | Not specified |

| A Chemtek | AC-14345 | 98+% | Not specified |

Table 1: A summary of potential suppliers for this compound. Information is based on publicly available data and is subject to change. Researchers should confirm specifications with the supplier.

Experimental Protocols

This compound is most commonly used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to quantify endogenous N-Methylnicotinamide in biological matrices such as plasma and urine.[4][5]

Protocol: Quantification of N-Methylnicotinamide in Human Plasma by LC-MS/MS

This protocol provides a general framework. Optimization of specific parameters for the user's instrumentation is recommended.

1. Materials and Reagents

-

N-Methylnicotinamide (analyte standard)

-

This compound (internal standard, IS)

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Acetonitrile (ACN), LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Ultrapure water

-

Protein precipitation plates or microcentrifuge tubes

2. Preparation of Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve N-Methylnicotinamide in a 50:50 (v/v) mixture of ACN and water.

-

Internal Standard Stock Solution (1 mg/mL): Prepare this compound similarly.

-

Working Standard Solutions: Serially dilute the analyte stock solution to create calibration standards ranging from approximately 1 ng/mL to 1000 ng/mL.

-

Working Internal Standard Solution (e.g., 50 ng/mL): Dilute the IS stock solution in ACN. This solution will be used for protein precipitation.

3. Sample Preparation (Protein Precipitation)

-

Aliquot 50 µL of plasma samples, calibration standards, and quality control samples into a 96-well plate or microcentrifuge tubes.

-

Add 150 µL of the working internal standard solution (in ACN) to each well.

-

Vortex the plate or tubes vigorously for 2-3 minutes to ensure thorough mixing and protein precipitation.

-

Centrifuge at approximately 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new 96-well plate or autosampler vials for LC-MS/MS analysis.

4. LC-MS/MS Conditions

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) or a Hydrophilic Interaction Liquid Chromatography (HILIC) column can be used.[4]

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

-

Flow Rate: 0.3 - 0.5 mL/min

-

Injection Volume: 2 - 10 µL

-

-

Mass Spectrometry:

-

Ionization: Positive Electrospray Ionization (ESI+)

-

Detection: Multiple Reaction Monitoring (MRM)

-

Example MRM Transitions:

-

N-Methylnicotinamide: m/z 137.1 → 94.1[6]

-

This compound: m/z 141.1 → 98.1 (predicted, based on fragmentation of the unlabeled compound)

-

-

Instrument parameters such as collision energy and declustering potential should be optimized for these specific transitions.

-

5. Data Analysis

-

Integrate the peak areas for the analyte and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of N-Methylnicotinamide in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways and Experimental Workflows

Nicotinamide Metabolism Pathway

N-Methylnicotinamide is a product of the NAD+ salvage pathway. The enzyme Nicotinamide N-methyltransferase (NNMT) catalyzes the methylation of nicotinamide (NAM), using S-adenosyl-L-methionine (SAM) as a methyl donor. This reaction produces N-Methylnicotinamide (also referred to as 1-methylnicotinamide (B1211872) or MNA) and S-adenosyl-L-homocysteine (SAH).[2][7] This pathway is crucial for regulating cellular levels of NAD+ and is implicated in various metabolic processes and diseases.[2][3][8]

Caption: Role of NNMT in the methylation of nicotinamide to form N-Methylnicotinamide.

Experimental Workflow for Bioanalysis

The following diagram outlines the typical workflow for quantifying an endogenous analyte like N-Methylnicotinamide in a biological sample using a deuterated internal standard.

References

- 1. Exploring NNMT: from metabolic pathways to therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nicotinamide N-methyltransferase: At the crossroads between cellular metabolism and epigenetic regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nicotinamide N-methyltransferase: At the crossroads between cellular metabolism and epigenetic regulation – Molecular Metabolism [molecularmetabolism.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Simultaneous determination of nicotinamide and N1 -methylnicotinamide in human serum by LC-MS/MS to associate their serum concentrations with obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nicotinamide N-Methyltransferase Remodeled Cell Metabolism and Aggravated Proinflammatory Responses by Activating STAT3/IL1β/PGE2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome [frontiersin.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Isotopic Labeling of Nicotinamide (B372718) Metabolites

This technical guide provides a comprehensive overview of the principles, methodologies, and applications of isotopic labeling for studying nicotinamide and its metabolites. The focus is on providing detailed experimental protocols, quantitative data summaries, and clear visualizations of the underlying biochemical pathways and workflows.

Introduction to Isotopic Labeling in Nicotinamide Metabolism

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within biological systems. By replacing atoms in a molecule of interest with their heavier, non-radioactive isotopes (e.g., ¹³C, ¹⁵N, ²H), researchers can track the incorporation of these labeled precursors into downstream metabolites. This approach is instrumental in elucidating metabolic pathways, quantifying metabolite turnover, and understanding the dynamics of cellular processes.

Nicotinamide (Nam) is a crucial precursor for the synthesis of nicotinamide adenine (B156593) dinucleotide (NAD+), a coenzyme essential for numerous cellular functions, including redox reactions, DNA repair, and cell signaling. The pathways governing NAD+ biosynthesis, particularly the salvage pathway starting from nicotinamide, are of significant interest in various research fields, including aging, metabolic diseases, and cancer. Isotopic labeling, coupled with sensitive analytical techniques like mass spectrometry, allows for precise measurement of the flux through these pathways.

Commonly Used Isotopes and Labeled Precursors

The choice of isotope and labeled precursor is critical for a successful metabolic labeling study. The ideal tracer should be efficiently taken up by the cells and incorporated into the pathway of interest without causing significant physiological perturbations.

Commonly Used Isotopes:

-

Carbon-13 (¹³C): A stable isotope of carbon that can be incorporated into the carbon skeleton of nicotinamide or its precursors.

-

Nitrogen-15 (¹⁵N): A stable isotope of nitrogen that can be used to label the nitrogen-containing rings of nicotinamide and its derivatives.

-

Deuterium (²H): A stable isotope of hydrogen that can be used to label various positions on the precursor molecules.

Table 1: Commonly Used Labeled Precursors for Nicotinamide Metabolism Studies

| Labeled Precursor | Isotopic Label | Common Applications |

| [¹³C₆]-Nicotinamide | Six ¹³C atoms | Tracing the direct conversion of Nam to NMN and NAD+. |

| [¹⁵N₁]-Nicotinamide | One ¹⁵N atom in the pyridine (B92270) ring | Following the nitrogen atom from Nam through the salvage pathway. |

| [¹³C₅]-Ribose | Five ¹³C atoms in the ribose sugar | Labeling the ribose moiety of NMN and NAD+. |

| [¹⁵N₂]-Tryptophan | Two ¹⁵N atoms | Studying the de novo NAD+ synthesis pathway. |

| [U-¹³C₅]-Glutamine | Uniformly ¹³C-labeled glutamine | Tracing the contribution of glutamine to the NAD+ pool. |

Experimental Design and Methodologies

A well-designed isotopic labeling experiment is crucial for obtaining reliable and interpretable data. The following sections provide detailed protocols for key experimental steps.

Cell Culture and Isotopic Labeling

This protocol describes the labeling of cultured mammalian cells with an isotopically labeled precursor.

Materials:

-

Mammalian cell line of interest (e.g., HEK293, HeLa)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

Isotopically labeled precursor (e.g., [¹³C₆]-Nicotinamide)

-

Cell culture plates or flasks

Protocol:

-

Seed cells in appropriate culture vessels and grow to the desired confluency (typically 70-80%).

-

Prepare the labeling medium by supplementing the base medium with the isotopically labeled precursor at a final concentration typically ranging from 1 to 100 µM. The exact concentration should be optimized for the specific cell line and experimental goals.

-

Aspirate the standard culture medium from the cells.

-

Wash the cells once with pre-warmed sterile PBS to remove any residual unlabeled metabolites.

-

Add the prepared labeling medium to the cells.

-

Incubate the cells for the desired period. Time-course experiments (e.g., 0, 1, 4, 8, 24 hours) are often performed to determine the kinetics of label incorporation.

-

At the end of the incubation period, proceed immediately to metabolite extraction.

Metabolite Extraction

The following protocol is a widely used method for extracting polar metabolites, including nicotinamide and its derivatives, from cultured cells.

Materials:

-

80% Methanol (B129727) (LC-MS grade), pre-chilled to -80°C

-

Cell scraper

-

Microcentrifuge tubes

-

Centrifuge capable of reaching high speeds at 4°C

Protocol:

-

Place the cell culture plate on ice and aspirate the labeling medium.

-

Quickly wash the cells with ice-cold PBS to halt metabolic activity.

-

Add an appropriate volume of ice-cold 80% methanol to the cells (e.g., 1 mL for a 10 cm dish).

-

Use a cell scraper to detach the cells and suspend them in the methanol.

-

Transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Vortex the tube vigorously for 1 minute.

-

Incubate at -20°C for 30 minutes to precipitate proteins.

-

Centrifuge at maximum speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Carefully transfer the supernatant, which contains the metabolites, to a new microcentrifuge tube.

-

Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

-

Store the dried extract at -80°C until analysis.

Analytical Techniques for Detection and Quantification

Liquid chromatography-mass spectrometry (LC-MS) is the analytical method of choice for separating and quantifying isotopically labeled nicotinamide metabolites.

Table 2: Typical LC-MS Parameters for Nicotinamide Metabolite Analysis

| Parameter | Typical Setting |

| Liquid Chromatography | |

| Column | Reversed-phase C18 column (for separating polar metabolites) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | A gradient from low to high organic phase (e.g., 0-50% B over 10 min) |

| Flow Rate | 0.2-0.5 mL/min |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Analysis Mode | Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) |

| Collision Energy | Optimized for each specific metabolite transition |

Data Analysis and Interpretation

The analysis of data from isotopic labeling experiments involves identifying and quantifying the different isotopologues of each metabolite. The mass spectrometer is set to detect the specific mass-to-charge (m/z) ratios of the unlabeled (M+0) and labeled (M+n) forms of each metabolite.

The fractional enrichment (FE) is a key metric calculated as follows:

FE = (Intensity of Labeled Isotopologue) / (Intensity of Labeled + Unlabeled Isotopologues)

This value represents the proportion of the metabolite pool that has been newly synthesized from the labeled precursor.

Quantitative Data Summary

The following table summarizes representative quantitative data from isotopic labeling studies of nicotinamide metabolism.

Table 3: Representative Turnover Rates of NAD+ in Different Cell Lines

| Cell Line | Labeled Precursor | NAD+ Half-life (hours) | Reference |

| HEK293 | [¹³C₆]-Nicotinamide | ~2.5 | [Fictional Reference 1] |

| HeLa | [¹⁵N₁]-Nicotinamide | ~3.1 | [Fictional Reference 2] |

| A549 | [¹³C₅]-Ribose | ~4.0 | [Fictional Reference 3] |

Note: The data in this table are for illustrative purposes and may not reflect actual experimental results.

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key pathways and workflows in nicotinamide metabolism and isotopic labeling experiments.

Caption: The NAD+ Salvage Pathway illustrating the conversion of Nicotinamide (Nam) and Nicotinamide Riboside (NR) to NAD+.

Caption: A typical experimental workflow for isotopic labeling of nicotinamide metabolites in cultured cells.

Caption: Logical flow from labeled precursor to the quantification of metabolic flux.

N-Methylnicotinamide-d4 for Niacin Deficiency Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niacin (Vitamin B3) is a crucial nutrient for cellular metabolism, primarily as the precursor for the coenzymes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP). Niacin deficiency, leading to the clinical condition known as pellagra, remains a significant health concern in various populations worldwide. Accurate assessment of niacin status is paramount for both clinical diagnosis and research into metabolic diseases. The use of stable isotope-labeled compounds, such as N-Methylnicotinamide-d4 (MNM-d4), offers a precise and powerful tool for in-vivo metabolic studies of niacin. This technical guide provides an in-depth overview of the application of MNM-d4 in niacin deficiency research, detailing experimental protocols, data interpretation, and the underlying biochemical pathways. MNM-d4 serves as a tracer to investigate the pharmacokinetics and metabolism of nicotinamide, providing valuable insights into the body's handling of this essential vitamin.[1] It can also be utilized as an internal standard for the accurate quantification of its unlabeled counterpart in biological samples using mass spectrometry.[1]

Metabolic Pathway of Nicotinamide

Nicotinamide is methylated in the liver by the enzyme Nicotinamide N-methyltransferase (NNMT) to form N-Methylnicotinamide (also known as 1-methylnicotinamide (B1211872) or MNA).[2] This reaction utilizes S-adenosyl-L-methionine (SAM) as a methyl group donor.[3] N-Methylnicotinamide is then further metabolized by aldehyde oxidase to N-methyl-2-pyridone-5-carboxamide (2-PY) and N-methyl-4-pyridone-3-carboxamide (4-PY), which are subsequently excreted in the urine.[4] The urinary excretion of N-Methylnicotinamide and its metabolites, particularly 2-PY, are considered reliable biomarkers of niacin status.[5][6][7]

Quantitative Data on Niacin Status Biomarkers

The assessment of niacin status relies on the measurement of its metabolites in biological fluids. The following tables summarize key quantitative data from studies investigating the relationship between niacin intake and the levels of its urinary metabolites.

Table 1: Urinary Excretion of Niacin Metabolites in Relation to Niacin Intake in Healthy Adults

| Niacin Intake (Niacin Equivalents/day) | Urinary N-Methylnicotinamide (mg/day) | Urinary N-methyl-2-pyridone-5-carboxamide (mg/day) | Reference |

| 6.1 | < 1.2 | < 1.2 | [8][9] |

| 10.1 | Reliable indicator of marginal intake | Less responsive than NMN | [8][9] |

| 19 (RDA) | - | - | [8] |

| 25 or 32 | - | - | [8] |

Table 2: Criteria for Interpreting 24-hour Urinary Excretion of Niacin Metabolites in Adults

| Niacin Status | Urinary N1-methyl-nicotinamide (μmol/day) | Urinary N1-methyl-nicotinamide and N1-methyl-2-pyridone-5-carboxamide (μmol/day) | Reference |

| Deficient | < 5.8 | < 5.8 | [10][11] |

| Low | 5.8 - 17.5 | 5.8 - 17.5 | [10][11] |

| Adequate | > 17.5 | > 17.5 | [10][11] |

Table 3: Pharmacokinetic Parameters of Nicotinamide and its Metabolites in Healthy Volunteers

| Compound | Tmax (hours) | Cmax (ng/mL) | AUC0-t (ng·h/mL) | Reference |

| Niacin | 3.8 ± 1.5 | 2091 ± 1315 | 4123.88 ± 3138.48 | [12] |

| Nicotinamide | - | - | - | |

| N-Methylnicotinamide | - | - | - | |

| N-methyl-2-pyridone-5-carboxamide | - | - | - |

Data for Nicotinamide, N-Methylnicotinamide, and N-methyl-2-pyridone-5-carboxamide were not explicitly provided in the referenced abstract.

Experimental Protocols

The following protocols provide a general framework for conducting niacin deficiency studies using this compound. Specific parameters may need to be optimized based on the study objectives and analytical instrumentation.

Protocol 1: this compound as a Tracer for in vivo Niacin Metabolism

This protocol outlines a typical workflow for a clinical research study investigating niacin metabolism.

1. Subject Recruitment and Diet Control:

-

Recruit healthy volunteers or patients with suspected niacin deficiency.

-

For controlled studies, subjects should be placed on a diet with a known amount of niacin and tryptophan for a specified period before the tracer administration.[9]

2. Baseline Sample Collection:

-

Collect baseline blood and 24-hour urine samples to determine endogenous levels of niacin and its metabolites.[7]

3. Tracer Administration:

-

Administer a single oral dose of this compound. The exact dose should be determined based on the sensitivity of the analytical method and safety considerations.

4. Post-Dose Sample Collection:

-

Collect blood samples at various time points (e.g., 1, 2, 4, 8, and 24 hours) post-administration to determine the pharmacokinetic profile of the tracer.[2]

-

Collect urine in timed intervals (e.g., 0-8 hours and 8-24 hours) to measure the excretion of the tracer and its metabolites.[2]

5. Sample Processing and Storage:

-

Process blood samples to obtain plasma or serum.

-

Acidify urine samples (e.g., with HCl) to stabilize the metabolites.

-

Store all samples at -80°C until analysis.

Protocol 2: Quantification of N-Methylnicotinamide in Biological Samples using LC-MS/MS with this compound as an Internal Standard

1. Sample Preparation:

-

Plasma/Serum: Perform protein precipitation by adding acetonitrile (B52724) to the sample.[13][14] Vortex and centrifuge to pellet the proteins. Transfer the supernatant for analysis.

-

Urine: Dilute the urine sample with the mobile phase. A simple anion-exchange clean-up procedure may be used for cleaner samples.[15]

-

Internal Standard: Spike all samples, calibration standards, and quality controls with a known concentration of this compound.

2. Liquid Chromatography (LC) Conditions:

-

Column: A C18 or a hydrophilic interaction liquid chromatography (HILIC) column can be used.[16][17]

-

Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile and water with a modifier like formic acid or ammonium (B1175870) formate (B1220265).[13][16]

-

Flow Rate and Injection Volume: These will depend on the column dimensions and system configuration.

3. Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

-

MRM Transitions:

-

N-Methylnicotinamide: m/z 137.1 → 94.1[13]

-

This compound (Internal Standard): The precursor ion will be shifted by +4 (m/z 141.1), and the product ion may or may not be shifted depending on the location of the deuterium (B1214612) atoms. The exact transition should be determined by direct infusion of the standard.

-

Table 4: Example LC-MS/MS Parameters for Niacin Metabolite Analysis

| Parameter | Setting | Reference |

| Chromatography | ||

| Column | Waters Spherisorb S5 CN microbore column (2.0 × 100 mm, 5 μm) | [13] |

| Mobile Phase A | 5 mM ammonium formate in water with 0.1% formic acid | [13] |

| Mobile Phase B | Acetonitrile | [13] |

| Gradient | Gradient elution | [13] |

| Mass Spectrometry | ||

| Ionization | Positive Ion Electrospray (ESI+) | [13] |

| MRM Transition (Nicotinamide) | m/z 123.1 → 80.1 | [13] |

| MRM Transition (N-Methylnicotinamide) | m/z 137.1 → 94.1 | [13] |

| MRM Transition (Internal Standard - N'-methylnicotinamide) | m/z 137.1 → 80.1 | [13] |

Conclusion

The use of this compound as a stable isotope tracer provides a robust and reliable method for investigating niacin metabolism and assessing niacin status in humans. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to design and execute studies in this critical area of nutrition and metabolic health. The ability to accurately trace the metabolic fate of nicotinamide and quantify its metabolites with high precision will undoubtedly contribute to a better understanding of niacin deficiency disorders and the development of effective therapeutic interventions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Impact of Pregnancy on the Pharmacokinetics and Metabolism of Nicotinamide in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetic Mechanism of Nicotinamide N-Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Correlation between niacin equivalent intake and urinary excretion of its metabolites, N'-methylnicotinamide, N'-methyl-2-pyridone-5-carboxamide, and N'-methyl-4-pyridone-3-carboxamide, in humans consuming a self-selected food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nutritional Assessment of Niacin status deficiency intake diet [nutritionalassessment.org]

- 6. Urinary Excretion of N1-Methylnicotinamide and N1-Methyl-2-Pyridone-5-Carboxamide and Mortality in Kidney Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Urinary Excretion of N1-Methylnicotinamide, as a Biomarker of Niacin Status, and Mortality in Renal Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Niacin - Dietary Reference Intakes for Thiamin, Riboflavin, Niacin, Vitamin B6, Folate, Vitamin B12, Pantothenic Acid, Biotin, and Choline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Niacin - Health Professional Fact Sheet [ods.od.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Simultaneous determination of nicotinamide and N1 -methylnicotinamide in human serum by LC-MS/MS to associate their serum concentrations with obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Quantitation of urinary niacin metabolites by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scholarlycommons.augusta.edu [scholarlycommons.augusta.edu]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Quantitative Analysis of N-Methylnicotinamide in Plasma using High-Performance Liquid Chromatography

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Methylnicotinamide (MNA), a primary metabolite of nicotinamide (B372718) (Vitamin B3), is an emerging biomarker of interest in various physiological and pathological processes. It is synthesized in the liver by the enzyme nicotinamide N-methyltransferase (NNMT). Accurate quantification of MNA in plasma is crucial for pharmacokinetic studies, monitoring metabolic diseases, and investigating its role as a biomarker for the activity of renal transporters like organic cation transporter 2 (OCT2) and multidrug and toxin extrusion (MATE) proteins. This document provides detailed protocols for the quantitative analysis of MNA in plasma using two robust High-Performance Liquid Chromatography (HPLC) methods: HPLC with fluorescence detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

I. HPLC with Fluorescence Detection

This method involves the derivatization of N-Methylnicotinamide to a fluorescent compound, allowing for sensitive and selective detection.

Experimental Protocol

1. Sample Preparation and Derivatization:

-

Protein Precipitation: To 200 µL of plasma, add 100 µL of 20% trichloroacetic acid (TCA) to precipitate proteins.

-

Vortex and Centrifuge: Vortex the mixture thoroughly and then centrifuge at 12,000 rpm for 10 minutes.

-

Internal Standard: Transfer 200 µL of the supernatant to a new tube and add a known concentration of the internal standard, N¹-ethylnicotinamide (NEN).

-

Derivatization Reaction:

-

Place the tube in an ice bath.

-

Add 200 µL of 100 mM acetophenone (B1666503) and mix.

-

Add 400 µL of 6 M NaOH, mix well, and incubate in the ice bath for 60 minutes.

-

Add 200 µL of formic acid and continue the incubation in the ice bath for another 60 minutes.

-

Heat the sample in a boiling water bath to form the fluorescent 1,6-naphthyridine (B1220473) derivatives.[1][2]

-

2. HPLC Conditions:

-

Mobile Phase: An isocratic mobile phase consisting of 22% acetonitrile (B52724), 0.5% triethylamine, and 0.01 M sodium heptanesulfonate, with the pH adjusted to 3.2.[1][2]

-

Detection: Fluorescence detector with excitation and emission wavelengths set at 366 nm and 418 nm, respectively.[1][2]

-

Retention Times: The approximate retention times for the MNA and NEN derivatives are 7.8 and 10 minutes, respectively.[1]

Quantitative Data Summary

| Parameter | Result |

| Linearity Range | Up to 109 ng/mL (r² > 0.997)[1][2] |

| Lower Limit of Quantification (LLOQ) | 2 ng/mL[3] |

| Intra-assay Precision | < 3.3%[1] |

| Inter-assay Precision | < 3.3%[1] |

| Accuracy | Within ± 2.7% of nominal values[1] |

II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and specificity without the need for derivatization.

Experimental Protocol

1. Sample Preparation:

-

Protein Precipitation: Add acetonitrile to the plasma sample (e.g., 200 µL of acetonitrile to 100 µL of plasma).[4]

-

Internal Standard: Spike the sample with the internal standard, N'-methylnicotinamide.[5][6]

-

Vortex and Centrifuge: Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

Supernatant Transfer: Transfer the supernatant to a new vial for injection. For increased sensitivity, the supernatant can be evaporated to dryness and reconstituted in a smaller volume of the mobile phase.[4]

2. LC-MS/MS Conditions:

-

Column: Waters Spherisorb S5 CN microbore column (2.0×100 mm, 5μm).[5][6]

-

Mobile Phase: Gradient elution using acetonitrile and 5 mM ammonium (B1175870) formate (B1220265) aqueous solution (containing 0.1% formic acid).[5][6]

-

Mass Spectrometer: A triple-quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.[5][6]

-

MRM Transitions:

Quantitative Data Summary

| Parameter | Result |

| Linearity Range | 2.5 - 80.0 ng/mL[5][6] |

| Intra-day Precision (RSD%) | < 6.90%[5][6] |

| Inter-day Precision (RSD%) | < 6.90%[5][6] |

| Recovery | > 88%[5][6] |

Visualizations

Experimental Workflow

Caption: Experimental workflow for MNA quantification in plasma.

N-Methylnicotinamide Metabolic Pathway

Caption: Metabolic pathway of N-Methylnicotinamide synthesis.

References

- 1. Nicotinamide N-Methyltransferase: An Emerging Protagonist in Cancer Macro(r)evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Metabolism of NAD and N1-methylnicotinamide in growing and growth-arrested cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N1-methylnicotinamide is a signalling molecule produced in skeletal muscle coordinating energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note and Protocol: Quantitative Analysis of N-Methylnicotinamide in Human Serum and Plasma by Isotope Dilution Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the quantification of N-Methylnicotinamide (1-NMN) in human serum and plasma using Isotope Dilution Mass Spectrometry (IDMS). N-Methylnicotinamide is a key metabolite of nicotinamide (B372718) and serves as a biomarker for niacin status and renal transporter function.[1][2][3] The described Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method offers high sensitivity and specificity, making it suitable for clinical research and drug development applications. The protocol includes procedures for sample preparation, instrument setup, and data analysis.

Introduction

N-Methylnicotinamide (1-NMN) is a metabolite of nicotinamide, formed through the action of nicotinamide N-methyltransferase (NNMT).[4][5] Its quantification in biological matrices is crucial for assessing niacin status and investigating the activity of renal organic cation transporters (OCT2) and multidrug and toxin extrusion (MATE) proteins, which are significant in drug-drug interaction studies.[1][2][6] Isotope dilution mass spectrometry is the gold standard for quantitative analysis due to its high accuracy and precision, achieved by correcting for matrix effects and variations in sample processing with a stable isotope-labeled internal standard.[7] This application note details a robust LC-MS/MS method for the determination of 1-NMN in human serum and plasma.

Principle of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample. The stable isotope-labeled internal standard is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ²H, ¹³C, ¹⁵N). This standard co-elutes with the analyte during chromatographic separation and experiences similar ionization efficiency and fragmentation in the mass spectrometer. By measuring the ratio of the signal intensity of the analyte to that of the internal standard, accurate quantification can be achieved, as this ratio is unaffected by variations in sample extraction, injection volume, and instrument response.

Caption: Principle of Isotope Dilution Mass Spectrometry.

Experimental Protocol

This protocol is intended for the analysis of 1-NMN in human serum or plasma.

Materials and Reagents

-

N-Methylnicotinamide (1-NMN) analytical standard

-

N-Methyl-d3-nicotinamide (D3-1-NMN) or another suitable isotopically labeled internal standard

-

Acetonitrile (B52724) (LC-MS grade)

-

Ammonium formate (B1220265) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human serum/plasma (control and study samples)

Equipment

-

Liquid Chromatograph (LC) system

-

Triple quadrupole mass spectrometer

-

Analytical column (e.g., Waters Spherisorb S5 CN, 2.0 x 100 mm, 5 µm or a HILIC column)[8][9]

-

Microcentrifuge

-

Vortex mixer

-

Calibrated pipettes

Standard and Internal Standard Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 1-NMN and D3-1-NMN in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the 1-NMN primary stock solution with 50:50 acetonitrile:water to create calibration standards.

-

Internal Standard Spiking Solution: Prepare a working solution of D3-1-NMN at an appropriate concentration in acetonitrile.

Sample Preparation

-

Label microcentrifuge tubes for each sample, calibrator, and quality control (QC).

-

Pipette 100 µL of serum or plasma into the appropriately labeled tubes.

-

Add 10 µL of the internal standard spiking solution to each tube.

-

Vortex briefly.

-

Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to each tube to precipitate proteins.[8][9]

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Caption: Sample Preparation Workflow.

LC-MS/MS Method

The following are typical starting conditions that may require optimization for your specific instrumentation.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | Waters Spherisorb S5 CN (2.0 x 100 mm, 5 µm)[8][9] |

| Mobile Phase A | 5 mM Ammonium formate in water with 0.1% formic acid[8][9] |

| Mobile Phase B | Acetonitrile[8][9] |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | See Table 2 |

Table 2: Example LC Gradient

| Time (min) | % Mobile Phase B |

| 0.0 | 95 |

| 1.0 | 95 |

| 5.0 | 5 |

| 5.1 | 95 |

| 7.0 | 95 |

Table 3: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive[8][9] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

Table 4: MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| N-Methylnicotinamide (1-NMN) | 137.1 | 94.1[8][9] | 100 | 20 |

| N-Methyl-d3-nicotinamide (D3-1-NMN) | 140.1 | 78.0[6] | 100 | 22 |

| Alternative IS: N'-methylnicotinamide | 137.1 | 80.1[8][9] | 100 | 25 |

Data Analysis and Quantification

-

Integrate the peak areas for the analyte (1-NMN) and the internal standard (D3-1-NMN) for all calibrators, QCs, and unknown samples.

-

Calculate the peak area ratio (1-NMN area / D3-1-NMN area).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators. A linear regression with a 1/x or 1/x² weighting is typically used.

-

Determine the concentration of 1-NMN in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Method Performance Characteristics

The following table summarizes typical performance characteristics for a validated LC-MS/MS assay for 1-NMN.

Table 5: Typical Method Validation Parameters

| Parameter | Result |

| Linear Range | 2.5 - 80.0 ng/mL in serum[8][9] |

| Intra-day Precision (RSD) | < 6.9%[8][9] |

| Inter-day Precision (RSD) | < 6.9%[8][9] |

| Recovery | > 88%[8][9] |

| Limit of Quantification (LOQ) | 2.5 ng/mL[9] |

Conclusion

The described isotope dilution LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantification of N-Methylnicotinamide in human serum and plasma. This protocol offers a solid foundation for researchers and drug development professionals to implement this assay in their laboratories for various research applications. Adherence to good laboratory practices and proper method validation are essential for obtaining accurate and reproducible results.

References

- 1. tandfonline.com [tandfonline.com]